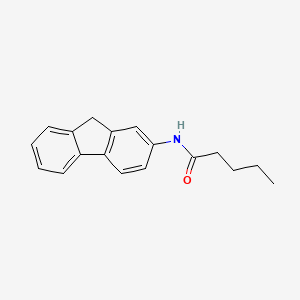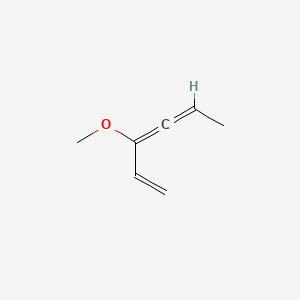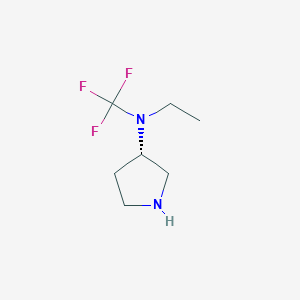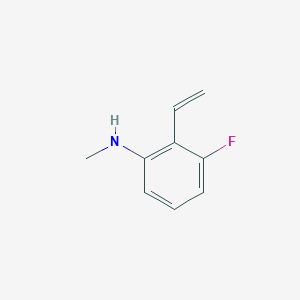
2-Ethenyl-3-fluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-3-fluoro-N-methylaniline is an organic compound that belongs to the class of aromatic amines This compound features a benzene ring substituted with an ethenyl group, a fluorine atom, and a methylated amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-3-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nitration of a suitable precursor, followed by reduction to form the amine. Another method includes direct nucleophilic substitution reactions, where a halogenated precursor undergoes substitution with a nucleophile under high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-3-fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Electrophiles: Such as halogens, nitro groups, or sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
2-Ethenyl-3-fluoro-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-ethenyl-3-fluoro-N-methylaniline involves its interaction with various molecular targets. The ethenyl group allows for potential polymerization reactions, while the fluorine atom can influence the compound’s reactivity and stability. The methylated amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-methylaniline: Similar structure but lacks the ethenyl group.
3-Fluoro-2-methyl-aniline: Similar but with different substitution patterns on the benzene ring.
Uniqueness
2-Ethenyl-3-fluoro-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .
Properties
CAS No. |
210536-39-3 |
|---|---|
Molecular Formula |
C9H10FN |
Molecular Weight |
151.18 g/mol |
IUPAC Name |
2-ethenyl-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C9H10FN/c1-3-7-8(10)5-4-6-9(7)11-2/h3-6,11H,1H2,2H3 |
InChI Key |
MVMWVVUCXNCCOA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



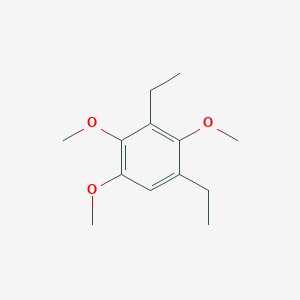
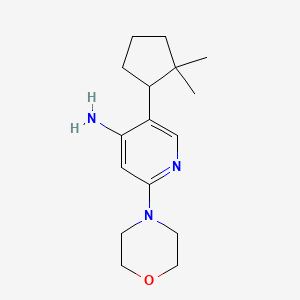
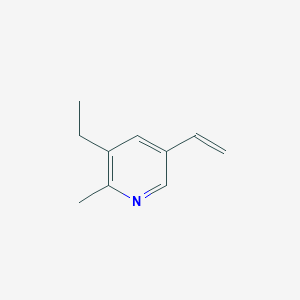
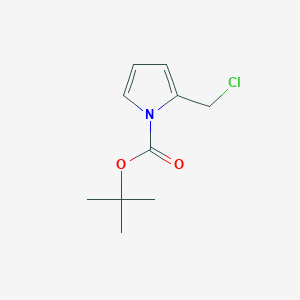
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
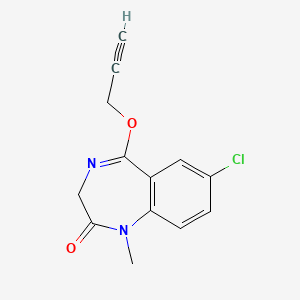
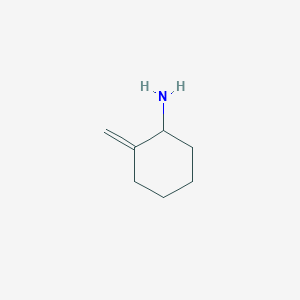
![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
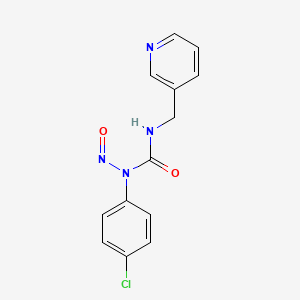
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
